molecular formula C15H14O4 B1473661 Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate CAS No. 158770-93-5

Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate

Cat. No.: B1473661
CAS No.: 158770-93-5
M. Wt: 258.27 g/mol
InChI Key: JWXMZGZHOKHQFO-UHFFFAOYSA-N
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Description

Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)phenoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXMZGZHOKHQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate, often referred to as a benzoate ester, is a compound of increasing interest in various biological and medicinal fields. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_4

This compound features a benzoate moiety linked to a hydroxymethyl-phenoxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxymethyl group can form hydrogen bonds with proteins, while the aromatic rings facilitate π-π interactions. These interactions can modulate enzyme activities and influence cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against certain Gram-positive bacteria.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating cytokine production.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties. A study showed that it exhibited significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-HBV Activity

In vitro studies have explored the potential of this compound as an anti-hepatitis B virus (HBV) agent. Although initial findings were inconclusive regarding direct antiviral activity, subsequent modifications of the compound led to derivatives with enhanced efficacy against HBV, suggesting that structural optimization may improve its therapeutic potential.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound inhibited biofilm formation, which is critical for bacterial virulence.
  • Potential Anti-inflammatory Effects :
    • Another investigation assessed the anti-inflammatory properties of this compound in a murine model. The results showed a reduction in inflammatory markers (e.g., TNF-α and IL-6), suggesting its potential use in treating inflammatory diseases.
  • Synthesis and Structural Modifications :
    • Researchers have synthesized various derivatives of this compound to enhance its biological activity. Modifications aimed at increasing solubility and bioavailability have shown promising results in preliminary assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate
Reactant of Route 2
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Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.